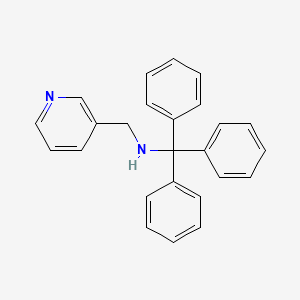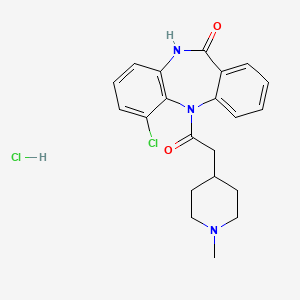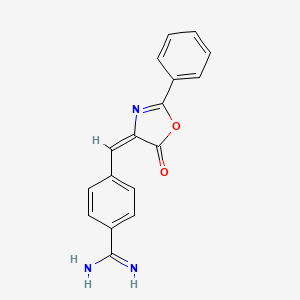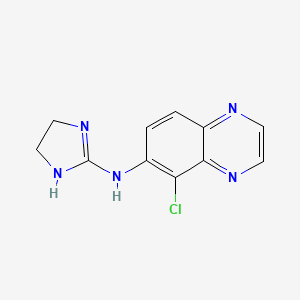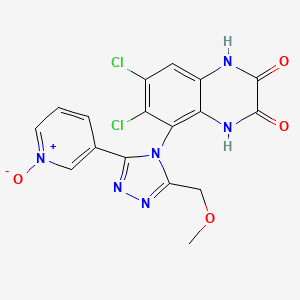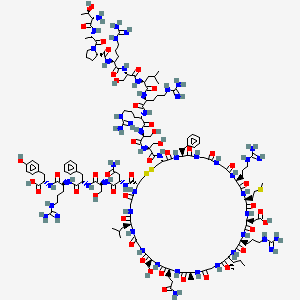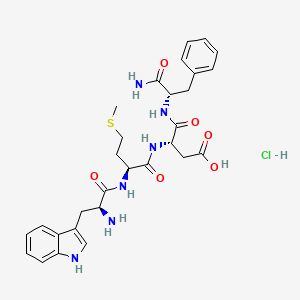
Tetragastrin hydrochloride
Vue d'ensemble
Description
Tetragastrin hydrochloride is a synthetic peptide that mimics the physiological and pharmacological activity of gastrin. It is composed of the amino acids tryptophan, methionine, aspartic acid, and phenylalanine, forming the sequence Trp-Met-Asp-Phe-NH2. This compound is primarily used to stimulate gastric acid secretion and is also employed in scientific research to induce panic attacks for testing anxiolytic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetragastrin hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetragastrin hydrochloride primarily undergoes hydrolysis and enzymatic degradation. It is stable under acidic conditions but can be hydrolyzed in basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.
Enzymatic Degradation: Proteolytic enzymes such as pepsin and trypsin can cleave the peptide bonds in this compound.
Major Products Formed: The hydrolysis of this compound results in the formation of its constituent amino acids: tryptophan, methionine, aspartic acid, and phenylalanine .
Applications De Recherche Scientifique
Tetragastrin hydrochloride has several applications in scientific research:
Gastric Acid Secretion Studies: It is used to stimulate gastric acid secretion in experimental models to study the physiology and pharmacology of the gastrointestinal tract.
Anxiolytic Drug Testing: Due to its ability to induce panic attacks, this compound is employed in research to test the efficacy of new anxiolytic drugs.
Receptor Studies: It acts as a selective agonist for cholecystokinin B receptors, making it valuable in studies related to receptor pharmacology and signaling pathways
Mécanisme D'action
Tetragastrin hydrochloride exerts its effects by binding to cholecystokinin B receptors, which are primarily located in the stomach and brain. Upon binding, it stimulates the secretion of gastric acid by parietal cells in the stomach. In the brain, it can induce anxiety and panic-like symptoms by modulating neurotransmitter release and neuronal activity .
Comparaison Avec Des Composés Similaires
Pentagastrin: Another synthetic peptide that mimics the activity of gastrin but has an additional glycine residue.
Cholecystokinin: A naturally occurring peptide hormone with similar receptor targets but broader physiological effects, including stimulation of pancreatic enzyme secretion and gallbladder contraction.
Uniqueness of Tetragastrin Hydrochloride: this compound is unique due to its selective action on cholecystokinin B receptors and its ability to induce specific physiological and pharmacological responses. Its smaller size compared to other peptides like pentagastrin allows for more targeted studies and applications .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBRZDEYUBSD-RJPXAACDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5609-49-4 | |
| Record name | Tetragastrin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAGASTRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130LLV7CL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


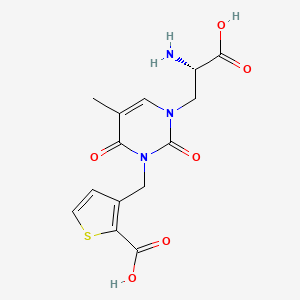


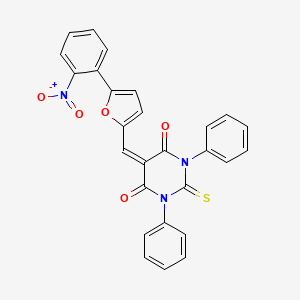

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
